molecular formula C9H10BrCl B13566647 4-(2-Bromoethyl)-2-chloro-1-methylbenzene CAS No. 129254-80-4

4-(2-Bromoethyl)-2-chloro-1-methylbenzene

Cat. No.: B13566647
CAS No.: 129254-80-4
M. Wt: 233.53 g/mol
InChI Key: WHIKDSKBQMSNTE-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2-chloro-1-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a chloro group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-2-chloro-1-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-chloro-1-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production method .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2-chloro-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Formation of new derivatives with functional groups such as azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2-chloro-1-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromoethyl)-1-chloro-2-methylbenzene
  • 4-(2-Bromoethyl)-2-chloro-1-ethylbenzene
  • 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene

Uniqueness

4-(2-Bromoethyl)-2-chloro-1-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromoethyl and chloro groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

129254-80-4

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

4-(2-bromoethyl)-2-chloro-1-methylbenzene

InChI

InChI=1S/C9H10BrCl/c1-7-2-3-8(4-5-10)6-9(7)11/h2-3,6H,4-5H2,1H3

InChI Key

WHIKDSKBQMSNTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCBr)Cl

Origin of Product

United States

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